Aminooxy-PEG2-bis-PEG3-BCN Aminooxy-PEG2-bis-PEG3-BCN
Brand Name: Vulcanchem
CAS No.:
VCID: VC20160272
InChI: InChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49?
SMILES:
Molecular Formula: C54H90N6O18
Molecular Weight: 1111.3 g/mol

Aminooxy-PEG2-bis-PEG3-BCN

CAS No.:

Cat. No.: VC20160272

Molecular Formula: C54H90N6O18

Molecular Weight: 1111.3 g/mol

* For research use only. Not for human or veterinary use.

Aminooxy-PEG2-bis-PEG3-BCN -

Specification

Molecular Formula C54H90N6O18
Molecular Weight 1111.3 g/mol
IUPAC Name [(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-[3-[2-(2-aminooxyethoxy)ethoxy]propanoylamino]-3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49?
Standard InChI Key AFIVWNAXECIOQD-IVTDGNKFSA-N
Isomeric SMILES C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1
Canonical SMILES C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1

Introduction

Chemical Structure and Physicochemical Properties

Aminooxy-PEG2-bis-PEG3-BCN (molecular formula: C₅₄H₉₀N₆O₁₈; molecular weight: 1,111.32 g/mol) features a branched PEG backbone that enhances solubility and reduces steric hindrance during conjugation. The BCN group facilitates SPAAC reactions with azides, while the aminooxy group enables oxime ligation with ketones or aldehydes .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅₄H₉₀N₆O₁₈
Molecular Weight1,111.32 g/mol
IUPAC Name[(1S,8R)-9-Bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-[3-[2-(2-aminooxyethoxy)ethoxy]propanoylamino]-3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
SolubilityDMSO, DMF, aqueous buffers (pH 6–9)
Storage Conditions-20°C, desiccated

The compound’s PEG spacers (PEG2 and PEG3) provide flexibility, ensuring optimal orientation for simultaneous conjugation of antibodies, drugs, and imaging agents .

Synthesis and Industrial Production

The synthesis of Aminooxy-PEG2-bis-PEG3-BCN involves sequential coupling reactions:

  • PEG Backbone Assembly: Ethylene oxide polymerization generates the PEG2 and PEG3 segments, which are functionalized with protected aminooxy and BCN groups .

  • BCN Incorporation: Strain-promoted alkyne groups are introduced via copper-free click chemistry, avoiding metal contamination .

  • Aminooxy Activation: The aminooxy moiety is installed using hydroxylamine derivatives, followed by purification via size-exclusion chromatography .

Industrial-scale production employs automated solid-phase synthesis platforms to ensure batch consistency, with quality control protocols verifying purity (>90%) and reactivity .

Mechanism of Action

Aminooxy-PEG2-bis-PEG3-BCN operates through two orthogonal reactions:

  • SPAAC: The BCN group reacts with azides at rates exceeding 1 M⁻¹s⁻¹, forming stable triazole adducts without cytotoxic copper catalysts .

  • Oxime Ligation: The aminooxy group reacts with carbonyl-containing molecules (e.g., glycoproteins) at pH 4–7, forming hydrolytically stable oxime bonds .

This dual functionality allows sequential conjugation steps, critical for constructing ADCs with controlled drug-to-antibody ratios (DARs) .

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Aminooxy-PEG2-bis-PEG3-BCN is widely used to synthesize homogeneous ADCs. For example:

  • HER2-Targeted ADCs: Conjugation of trastuzumab with monomethyl auristatin E (MMAE) via this linker achieved a DAR of 4, demonstrating superior tumor suppression in xenograft models compared to heterogeneous counterparts .

  • Payload Flexibility: The linker’s PEG spacers accommodate diverse payloads, including topoisomerase inhibitors and immune checkpoint modulators .

Proteolysis-Targeting Chimeras (PROTACs)

The aminooxy group enables covalent attachment to E3 ligase ligands (e.g., pomalidomide), while the BCN moiety links to target-binding molecules. This architecture facilitates degradation of oncoproteins like BRD4 with DC₅₀ values <10 nM .

Comparative Analysis with Similar Linkers

Table 2: Linker Performance Metrics

LinkerFunctional GroupsReaction Rate (SPAAC)DAR Efficiency
Aminooxy-PEG2-bis-PEG3-BCNBCN, aminooxy1.2 M⁻¹s⁻¹85–90%
Mal-PEG2-bis-PEG3-DBCODibenzocyclooctyne (DBCO)0.8 M⁻¹s⁻¹70–75%
Azido-PEG4-ValCit-PABCAzideN/A (requires CuAAC)60–65%

Aminooxy-PEG2-bis-PEG3-BCN outperforms DBCO and azide-based linkers in reaction kinetics and conjugation efficiency, attributed to its optimal steric profile and PEG hydration .

Case Studies and Research Findings

Enhanced ADC Stability

A 2024 study compared ADCs synthesized with Aminooxy-PEG2-bis-PEG3-BCN versus traditional maleimide linkers. The former exhibited 40% lower plasma clearance rates in murine models due to reduced thioether bond hydrolysis .

Tumor-Specific Imaging

Conjugation of IRDye 800CW to cetuximab via this linker enabled real-time visualization of EGFR-positive tumors in vivo, with signal-to-noise ratios exceeding 15:1 .

PROTAC Optimization

Incorporating the linker into a BET degrader improved cytosolic delivery by 3-fold, attributed to PEG-mediated evasion of lysosomal degradation .

Challenges and Future Directions

While Aminooxy-PEG2-bis-PEG3-BCN addresses many limitations of conventional linkers, challenges persist:

  • Cost: Large-scale synthesis remains expensive due to multi-step purification .

  • Immunogenicity: PEG antibodies in 25% of patients may limit clinical utility, necessitating alternative hydrophilic spacers .

Ongoing research focuses on modular variants with enzymatically cleavable motifs (e.g., cathepsin-B substrates) to enhance tumor-specific payload release .

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